2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core, a fused heterocyclic system with inherent aromatic stability due to its conjugated π-electron system . Attached to this core are two critical moieties:
- A Z-configured substituted thiazolidinone moiety containing a 3-ethoxypropyl chain and a thioxo group. The Z-configuration may influence stereoselective binding to biological targets, while the ethoxypropyl chain could enhance solubility .
Properties
Molecular Formula |
C27H28N4O3S2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O3S2/c1-3-34-15-7-13-31-26(33)22(36-27(31)35)16-21-24(28-23-18(2)8-6-12-30(23)25(21)32)29-14-11-19-9-4-5-10-20(19)17-29/h4-6,8-10,12,16H,3,7,11,13-15,17H2,1-2H3/b22-16- |
InChI Key |
MFVYPRIJUFIFHG-JWGURIENSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process starts with the preparation of the core structures, such as the dihydroisoquinoline and pyrido[1,2-a]pyrimidin-4-one moieties, followed by the introduction of the thiazolidinone and other substituents under controlled conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic effects. For example, they might be evaluated for their ability to modulate specific biological pathways involved in diseases such as cancer or neurodegenerative disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, which contribute to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 10a and 10b)
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one (vs. pyrido[1,2-a]pyrimidin-4-one in the target compound). The pyrazole ring in 10a/b replaces the pyridine ring, altering electronic properties and hydrogen-bonding capacity .
- Substituents: 10a: 3-Phenyl-4-oxo-1,3-thiazolidin-2-ylidene amino group. 10b: 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene amino group.
- Both 10a/b and the target compound share thioxo-thiazolidinone moieties, which are associated with anti-inflammatory activity in 10a/b .
- Synthesis: 10a/b are synthesized via condensation of thiazolidinone precursors with pyrazolo-pyrimidinone intermediates, whereas the target compound’s synthesis likely involves similar thiazolidinone ring formation but with a pyrido-pyrimidinone backbone .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (Compound 59 Intermediate and 48)
- Core Structure : Pyrido[3,4-d]pyrimidin-4(3H)-one, differing from the target’s pyrido[1,2-a]pyrimidin-4-one in ring fusion position .
- Substituents :
- Compound 59 Intermediate : Methanesulfonate and pyrazole groups.
- Compound 48 : Aldehyde and pyrazole groups.
- Key Differences: The target compound’s dihydroisoquinoline and Z-configured thiazolidinone substituents are absent, reducing steric bulk and conformational constraints. Compound 48’s aldehyde group introduces electrophilic reactivity, unlike the target’s ethoxypropyl chain, which is more stable .
- Synthesis : Both use SEM (2-(trimethylsilyl)ethoxy)methyl protecting groups, suggesting the target compound may require similar strategies for functional group stability during synthesis .
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16)
- Core Structure: Thieno[3,4-d]pyrimidin-4(3H)-one, replacing the pyridine ring with a thiophene, enhancing sulfur-mediated interactions .
- Substituents: Chromenone or thiazolo-isoxazole groups.
- Key Differences: The thiophene ring increases electron-richness compared to the pyridine in the target compound. Chromenone substituents in Compound 17 introduce fused coumarin-like systems, which are absent in the target compound .
Structural and Functional Analysis Table
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
This compound features a unique structure that integrates various heterocyclic rings:
- Pyrido[1,2-a]pyrimidin-4-one backbone
- Thiazolidin moiety
- Isoquinoline component
The molecular formula is with a molecular weight of approximately 538.7 g/mol .
Anticancer Potential
Recent studies have indicated that compounds containing isoquinoline and thiazolidin moieties exhibit significant anticancer properties. The specific compound in focus has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Notably, research suggests that the thiazolidin component enhances the compound's efficacy against certain types of tumors .
The proposed mechanism of action includes:
- Inhibition of cell cycle progression : The compound disrupts the cell cycle, particularly at the G1/S transition.
- Induction of apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Modulation of signaling pathways : It may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Case Studies
Several case studies have been documented regarding similar compounds with structural similarities to the target compound:
Pharmacological Studies
Pharmacological assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines.
- Apoptosis Assays : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Testing in animal models to ascertain therapeutic potential.
- Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Structure-activity relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
